2,2'-Dianisoyl-diphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dianisoyl-diphenyl is an organic compound with the molecular formula C28H22O4 It is characterized by the presence of two anisoyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dianisoyl-diphenyl typically involves the reaction of anisoyl chloride with biphenyl in the presence of a suitable base. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
Starting Materials: Anisoyl chloride and biphenyl.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The anisoyl chloride is added dropwise to a solution of biphenyl and the base in the solvent. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Dianisoyl-diphenyl can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dianisoyl-diphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of 2,2’-Dianisoyl-diphenyl can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The anisoyl groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated biphenyl derivatives.
Scientific Research Applications
2,2’-Dianisoyl-diphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Dianisoyl-diphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its effects are mediated through the binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Diphenyl-1-picrylhydrazyl: A stable free radical used in antioxidant assays.
2,2’-Dithienyl diselenide: Known for its antimicrobial and antioxidant properties.
Uniqueness
2,2’-Dianisoyl-diphenyl is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Unlike other similar compounds, it possesses two anisoyl groups that enhance its solubility and reactivity in organic solvents.
Properties
IUPAC Name |
[2-[2-(4-methoxybenzoyl)phenyl]phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4/c1-31-21-15-11-19(12-16-21)27(29)25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(30)20-13-17-22(32-2)18-14-20/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFQNDCPGIBTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568522 |
Source
|
Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-methoxyphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20837-34-7 |
Source
|
Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-methoxyphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.